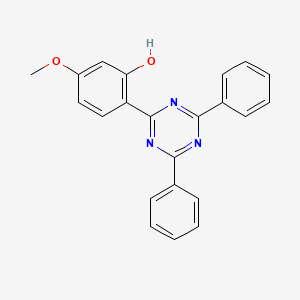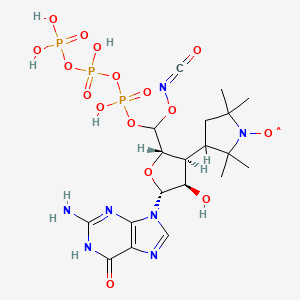![molecular formula C33H48N8O2 B1165884 2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine CAS No. 85633-06-3](/img/new.no-structure.jpg)
2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine] is an organic compound with the molecular formula C18H10F6N2O2. This compound is known for its unique structure, which includes a phenylenebis(oxy) linkage and trifluoromethyl groups attached to pyridine rings. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine] typically involves the reaction of 1,4-dihydroxybenzene with 5-(trifluoromethyl)-2-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound].
Analyse Des Réactions Chimiques
Types of Reactions
2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines.
Applications De Recherche Scientifique
2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine] is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Applied in the development of advanced materials, such as coatings and electronic components.
Mécanisme D'action
The mechanism of action of 2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine] involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline]
- 1,4-Bis(2-trifluoromethyl-4-aminophenoxy)benzene
Uniqueness
2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine] is unique due to its specific structural features, such as the phenylenebis(oxy) linkage and the positioning of the trifluoromethyl groups on the pyridine rings. These characteristics confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
85633-06-3 |
|---|---|
Formule moléculaire |
C33H48N8O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate](/img/structure/B1165811.png)

